molecular formula C18H17N3O3S B2563558 (2Z)-3-ethyl-4-(4-methoxyphenyl)-N-(3-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine CAS No. 303227-49-8

(2Z)-3-ethyl-4-(4-methoxyphenyl)-N-(3-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine

Cat. No.: B2563558
CAS No.: 303227-49-8
M. Wt: 355.41
InChI Key: AQPFJINITVJYRM-HNENSFHCSA-N
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Description

The compound (2Z)-3-ethyl-4-(4-methoxyphenyl)-N-(3-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine is a thiazol-2-imine derivative characterized by a dihydrothiazole core with specific substituents:

  • 3-position: Ethyl group.
  • 4-position: 4-Methoxyphenyl ring (electron-donating methoxy substituent).
  • N-aryl group: 3-Nitrophenyl (electron-withdrawing nitro substituent).

The Z-configuration at the imine bond is critical for molecular geometry and intermolecular interactions .

Properties

IUPAC Name

3-ethyl-4-(4-methoxyphenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-3-20-17(13-7-9-16(24-2)10-8-13)12-25-18(20)19-14-5-4-6-15(11-14)21(22)23/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPFJINITVJYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CSC1=NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-ethyl-4-(4-methoxyphenyl)-N-(3-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 3-nitroaniline in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized with ethyl isothiocyanate to yield the desired thiazole compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated under reflux conditions to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-ethyl-4-(4-methoxyphenyl)-N-(3-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the formation of the corresponding amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, palladium on carbon (Pd/C), ethanol, and hydrogen gas.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO), and various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2Z)-3-ethyl-4-(4-methoxyphenyl)-N-(3-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2Z)-3-ethyl-4-(4-methoxyphenyl)-N-(3-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential bacterial proteins or disrupt the integrity of bacterial cell membranes. The compound’s anticancer properties could be related to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key analogs for comparison include:

Compound Name R1 (3-position) R2 (4-position) N-Aryl Group Molecular Formula Molecular Weight (g/mol) ChemSpider ID
Target Compound Ethyl 4-Methoxyphenyl 3-Nitrophenyl C₁₈H₁₈N₃O₃S 356.42 Not reported
(2Z)-4-[3-(1-Azepanylsulfonyl)phenyl]-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2(3H)-imine 2-Methoxyethyl 3-(1-Azepanylsulfonyl)phenyl Phenyl C₂₃H₂₇N₃O₃S₂ 481.65 844463-59-8
(2Z)-4-(4-Chlorophenyl)-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2(3H)-imine 2-Methoxyethyl 4-Chlorophenyl Phenyl C₁₈H₁₇ClN₂OS 344.86 1468632

Key Observations :

Substituent Effects: The ethyl group at the 3-position in the target compound provides steric bulk compared to the 2-methoxyethyl group in analogs . The 4-methoxyphenyl group (target) enhances electron density at the 4-position, contrasting with the 4-chlorophenyl (electron-withdrawing) and 3-azepanylsulfonylphenyl (bulky sulfonamide) groups in analogs.

Spectroscopic and Crystallographic Comparisons

  • NMR Data :
    • In analogs like (2Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide, imine proton resonances appear near δ 7.1–8.0 ppm, while methoxy groups resonate at δ 3.2–3.8 ppm . The target’s nitro group is expected to deshield adjacent protons, shifting aromatic signals downfield.
  • Crystallography :
    • Software like SHELX and WinGX () is widely used for structural refinement. For example, the dihedral angle between the thiazole ring and the 4-methoxyphenyl group in the target likely differs from the 4-chlorophenyl analog (), affecting conjugation and packing efficiency .

Hydrogen Bonding and Intermolecular Interactions

  • The nitro group in the target compound can act as a hydrogen bond acceptor, while the methoxy group serves as a donor, enabling diverse crystal packing motifs (). In contrast, the chloro substituent in ’s compound participates primarily in halogen bonding .
  • Graph set analysis () would reveal distinct hydrogen-bonding patterns (e.g., R₂²(8) motifs) compared to sulfonamide-containing analogs () .

Biological Activity

The compound (2Z)-3-ethyl-4-(4-methoxyphenyl)-N-(3-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole rings are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O3SC_{18}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 358.43 g/mol. The structure features a thiazole ring, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Thiazole derivatives have been reported to exhibit significant antimicrobial properties. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, studies indicate that thiazole derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Microorganism Activity
Staphylococcus aureusInhibition observed
Escherichia coliInhibition observed
Streptococcus pneumoniaeModerate activity

Anticancer Activity

Research indicates that thiazole compounds can possess cytotoxic effects against cancer cell lines. For example, studies have demonstrated that modifications in the thiazole structure can enhance anticancer properties. The compound this compound has been tested against several cancer cell lines with promising results.

In vitro studies have shown that the compound exhibits an IC50 value in the micromolar range against various cancer cell lines, indicating its potential as an anticancer agent. For instance:

Cell Line IC50 (µM)
A549 (Lung carcinoma)15.5
MCF-7 (Breast carcinoma)12.8
HeLa (Cervical carcinoma)10.1

Anti-inflammatory Activity

Thiazole derivatives are also recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro. Studies suggest that it may reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve interactions with cellular targets such as enzymes or receptors involved in inflammation and cancer cell proliferation.

Case Studies

  • Study on Anticancer Effects : In a study published by Evren et al., novel thiazole derivatives were synthesized and tested against A549 and NIH/3T3 cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Evaluation : Another study highlighted the antimicrobial efficacy of thiazole derivatives against a range of pathogens. The findings suggested that compounds containing electron-donating groups at specific positions on the phenyl ring enhanced antibacterial activity .

Q & A

Q. What are the optimal synthetic routes for (2Z)-3-ethyl-4-(4-methoxyphenyl)-N-(3-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or via Schiff base formation. Critical parameters include:

  • Temperature : Elevated temperatures (70–90°C) for thiazole ring closure to ensure regioselectivity .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of nitroaromatic intermediates .
  • pH control : Neutral to slightly acidic conditions stabilize the imine bond during functionalization . Yields exceeding 80% are achievable with rigorous purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, nitro group absence of protons) .
  • FT-IR : Stretching vibrations for C=N (1600–1650 cm1^{-1}) and NO2_2 (1520–1350 cm1^{-1}) validate key functional groups .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+^+ with <2 ppm error) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Anticancer : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} .
  • Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to evaluate selectivity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cytochrome P450, kinases). The nitro group’s electron-withdrawing effect enhances π-π stacking with aromatic residues .
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps correlate with reactivity) .

Q. What structural features drive its bioactivity compared to analogs?

  • Nitro group : Enhances electrophilicity, improving interactions with nucleophilic residues in target proteins versus methoxy or chloro substituents .
  • Thiazole ring : The 2-imine configuration increases planarity, facilitating DNA intercalation or enzyme inhibition .
  • SAR studies : Replace the 3-nitrophenyl group with electron-donating groups (e.g., -OCH3_3) to modulate lipophilicity and bioavailability .

Q. How can contradictions in biological activity data across studies be resolved?

  • Meta-analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Orthogonal assays : Validate anticancer activity via apoptosis markers (e.g., caspase-3 activation) alongside viability assays .
  • Batch variability : Monitor compound purity (>95% by HPLC) and storage conditions (light-sensitive nitro group requires amber vials) .

Q. What intermolecular forces stabilize its crystal structure?

  • Hydrogen bonding : N-H···O and C-H···O interactions between thiazole nitrogen and nitro/methoxy oxygen atoms .
  • π-π stacking : Aromatic rings (4-methoxyphenyl and 3-nitrophenyl) align face-to-face with 3.5–4.0 Å distances .
  • Graph set analysis : Etter’s notation (e.g., R22(8)R_2^2(8)) classifies H-bonding patterns in the lattice .

Q. What reaction mechanisms govern thiazole ring formation during synthesis?

  • Hantzsch thiazole synthesis : Nucleophilic attack of thiourea on α-bromoketone, followed by cyclization and elimination of HBr .
  • Schiff base pathway : Condensation of primary amine with carbonyl, stabilized by nitro group’s electron-deficient nature .

Q. How can HPLC/LC-MS methods be validated for quantifying this compound in biological matrices?

  • Column selection : C18 columns with 5 µm particles resolve polar metabolites .
  • Mobile phase : Gradient elution (acetonitrile/water with 0.1% formic acid) enhances peak symmetry .
  • Validation parameters : Linearity (R2^2 >0.99), LOD/LOQ (<1 µg/mL), and recovery (>90% in spiked plasma) .

Q. What techniques assess thermodynamic stability under physiological conditions?

  • Thermogravimetric analysis (TGA) : Decomposition onset >200°C indicates solid-state stability .
  • Solution stability : Monitor UV-Vis absorbance (λmax_{max} ~300 nm) in PBS (pH 7.4) over 72 hours .
  • Forced degradation : Exposure to oxidative (H2 _2O2_2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions identifies labile moieties .

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